
CCG-257081
説明
Contextualizing the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) Signaling Axis in Disease Pathogenesis
The MRTF/SRF signaling pathway is a crucial transducer of extracellular signals into changes in gene expression, primarily those governing the actin cytoskeleton. ahajournals.org This pathway is integral to a host of cellular processes, including migration, differentiation, and proliferation. nih.govresearchgate.net The core components of this axis are the Serum Response Factor (SRF), a MADS-box transcription factor that binds to a specific DNA sequence known as the CArG box in the promoter region of target genes, and its coactivators, the Myocardin-Related Transcription Factors (MRTFs). ahajournals.orgresearchgate.netmdpi.com
In a resting cell, MRTFs (MRTF-A and MRTF-B) are sequestered in the cytoplasm through a direct association with globular actin (G-actin). mdpi.com Upon stimulation by various signals, including those from the Rho family of GTPases, cytoplasmic G-actin polymerizes into filamentous actin (F-actin). nih.govnih.gov This shift in the actin equilibrium releases MRTFs, allowing them to translocate to the nucleus. Once in the nucleus, MRTFs bind to SRF, forming a potent transcriptional complex that drives the expression of a wide array of target genes. mdpi.com
The dysregulation of the MRTF/SRF signaling axis has been implicated in the pathogenesis of numerous diseases. Its role is particularly prominent in fibrotic diseases, where the pathway drives the differentiation of fibroblasts into myofibroblasts, a key event in the excessive deposition of extracellular matrix. nih.govbiorxiv.org This has been observed in the context of lung, skin, and ocular fibrosis. biorxiv.orgacs.orgarvojournals.org Furthermore, aberrant MRTF/SRF signaling contributes to cancer progression by promoting cell migration and metastasis. nih.govresearchgate.net The pathway's involvement in such a diverse range of pathologies has made it an attractive target for therapeutic intervention and a subject of intense academic investigation.
Overview of Small Molecule Modulators of the Rho/MRTF/SRF Pathway
The significant role of the Rho/MRTF/SRF pathway in disease has spurred the development of small molecule inhibitors to probe its function and assess its therapeutic potential. These inhibitors can be broadly categorized based on their targets within the signaling cascade. Some molecules target upstream components like the Rho-associated coiled-coil containing protein kinase (ROCK), which is a key effector of RhoA. nih.gov
A distinct class of inhibitors, to which CCG-257081 belongs, was identified through screens for compounds that directly interfere with MRTF/SRF-mediated transcription. nih.gov These molecules offer a more targeted approach to modulating the pathway's activity downstream of Rho GTPases. The development of these inhibitors has provided researchers with invaluable tools to study the specific contributions of the MRTF/SRF axis to various cellular and disease processes, independent of other Rho-mediated signaling events.
Historical Development and Evolution of the CCG Compound Series
The discovery of the CCG compound series originated from a high-throughput screen for inhibitors of Rho-activated, SRF-dependent gene transcription. biologists.com This effort led to the identification of the initial "hit" compound, CCG-1423 . nih.gov While CCG-1423 demonstrated the ability to inhibit MRTF/SRF-mediated cellular processes like cell migration, it suffered from limitations such as cellular toxicity. nih.gov
Subsequent structure-activity relationship (SAR) studies were undertaken to optimize the initial hit, leading to the development of second-generation analogs with improved properties. medchemexpress.com This led to compounds like CCG-203971 , which showed reduced toxicity while retaining potent inhibitory activity against the MRTF/SRF pathway. medchemexpress.com Further refinement of the chemical scaffold resulted in the synthesis of This compound , a more advanced analog with enhanced pharmacokinetic properties. tandfonline.com
A significant breakthrough in understanding the mechanism of action of this compound series came with the identification of pirin , an iron-dependent co-transcription factor, as a molecular target. acs.orgnih.gov Biophysical studies, including X-ray crystallography, confirmed the direct binding of CCG compounds, including this compound, to pirin. acs.org This discovery provided a molecular basis for the observed biological effects of the CCG series on MRTF/SRF signaling.
Compound | Key Characteristics |
CCG-1423 | First-in-class inhibitor of the Rho/MRTF/SRF pathway. nih.gov |
CCG-203971 | Second-generation analog with reduced toxicity. medchemexpress.com |
CCG-222740 | An analog used in studies that identified pirin as a target. acs.org |
This compound | An optimized analog with improved pharmacokinetic properties. tandfonline.com |
Rationale for Investigating this compound as a Research Tool
This compound is a valuable research tool for several key reasons. As an inhibitor of the MRTF/SRF pathway, it allows for the specific investigation of this signaling axis in various biological contexts. targetmol.com Its utility has been demonstrated in preclinical models of fibrosis, where it has shown efficacy in preventing bleomycin-induced lung and skin fibrosis. acs.orgtargetmol.comresearchgate.net
In the field of oncology, this compound is used to study the role of the MRTF/SRF pathway in cancer cell proliferation and drug resistance. nih.gov For instance, research has shown its ability to inhibit the growth of melanoma cells and to potentially overcome resistance to other targeted therapies. nih.govresearchgate.net The compound's ability to modulate the tumor microenvironment is also an active area of investigation. researchgate.net
Furthermore, the discovery of pirin as a direct binding partner of this compound has opened new avenues of research into the functions of this protein and its role in mediating the effects of the CCG compound series. acs.orgnih.gov The stereospecificity of this interaction, with the S-enantiomer of this compound showing preferential binding to pirin, provides a more nuanced tool for dissecting these mechanisms. nih.gov
The inhibitory effects of this compound on key fibrotic and cancer-related processes are summarized below:
Cellular Process | Effect of this compound | Supporting Research |
Myofibroblast Differentiation | Inhibition | biorxiv.orgresearchgate.net |
Collagen Deposition | Reduction | biorxiv.orgresearchgate.net |
Melanoma Cell Growth | Inhibition | nih.gov |
Melanoma Drug Resistance | Prevention/Reversal | nih.gov |
Macrophage Secretion | Inhibition of pro-inflammatory and pro-fibrotic factors | oup.com |
This compound is a small molecule inhibitor that has garnered attention for its potential therapeutic applications, particularly in the context of fibrotic diseases and cancer. Research has focused on elucidating its molecular mechanism of action, which primarily involves the inhibition of the Rho/MRTF/SRF signaling pathway.
Molecular Mechanism of Action of this compound
This compound exerts its biological effects by interfering with key components of intracellular signaling cascades, notably the Rho/MRTF/SRF pathway.
Elucidation of the Rho/MRTF/SRF Pathway Inhibition by this compound
The Rho/MRTF/SRF pathway is a critical regulator of various cellular processes, including cytoskeletal organization, cell migration, proliferation, and differentiation. This compound has been identified as an inhibitor of this pathway. targetmol.commedkoo.com The compound was initially identified in a pathway screen utilizing a modified MRTF-dependent serum response element (SRE.L) luciferase assay. nih.gov This assay is designed to specifically assess the transcriptional activity regulated by MRTF and SRF. acs.org
Disruption of MRTF Nuclear Translocation and Activity
A key mechanism by which this compound inhibits the Rho/MRTF/SRF pathway is by disrupting the nuclear translocation and activity of Myocardin-Related Transcription Factors (MRTF), such as MRTF-A. nih.govpatsnap.com MRTF proteins are typically sequestered in the cytoplasm through binding to actin monomers. Activation of Rho GTPases leads to the polymerization of actin, which releases MRTF, allowing it to translocate to the nucleus. In the nucleus, MRTF associates with Serum Response Factor (SRF) to activate the transcription of target genes. this compound has been shown to decrease MRTF-A nuclear localization. nih.govacs.org This disruption of nuclear translocation prevents MRTF from binding to SRF and activating downstream gene expression.
Here is a summary of the effect of this compound on the expression of key downstream genes:
Gene | Role | Effect of this compound | Supporting Evidence |
ACTA2 | Myofibroblast differentiation marker | Reduced expression | nih.govacs.orgpatsnap.comguidetopharmacology.org |
CTGF | Pro-fibrotic factor | Reduced expression | nih.govacs.orgguidetopharmacology.org |
PAI-1 | Involved in extracellular matrix remodeling | Pathway is implicated | nih.govacs.orgpatsnap.comwikipedia.org |
Identification and Characterization of Pirin as a Direct Molecular Target
A significant breakthrough in understanding the mechanism of this compound was the identification of Pirin as a direct molecular target. nih.govacs.org This discovery was made through affinity pulldown studies using immobilized active compounds from the CCG series, which showed Pirin to be highly enriched. nih.govacs.org
Ligand Binding Studies and Affinity
Biophysical techniques have been employed to confirm the direct binding of this compound to Pirin and to characterize the binding affinity. Isothermal Titration Calorimetry (ITC) studies have demonstrated that this compound binds directly to recombinant Pirin in vitro. nih.govacs.org These studies have determined the dissociation constant (KD) for the interaction. For racemic this compound, a KD of 8.5 μM for binding to pirin has been reported. nih.govacs.org Further studies evaluating the enantiomers of this compound revealed that the (S) enantiomer has a higher affinity for Pirin, with a KD of 8 μM in a fluorescence polarization competition assay, compared to the (R) enantiomer which showed significantly lower affinity (> 10 μM). nih.gov
Here is a data table summarizing the binding affinity of this compound enantiomers to Pirin:
Compound | Assay Type | KD / Affinity | Supporting Evidence |
This compound (racemic) | Isothermal Titration Calorimetry (ITC) | 8.5 μM | nih.govacs.org |
(S)-CCG-257081 | Fluorescence Polarization Competition | 8 μM | nih.gov |
(R)-CCG-257081 | Fluorescence Polarization Competition | > 10 μM | nih.gov |
Structural Basis of Pirin-CCG-257081 Interaction (X-ray Crystallography)
High-resolution X-ray crystallography has provided detailed insights into the structural basis of the interaction between Pirin and this compound. Co-crystal structures of Pirin bound to this compound have been solved at a resolution of 1.5 Å. nih.govacs.org These structures confirm the direct binding of this compound to Pirin and reveal the specific binding pocket within the Pirin protein. nih.govacs.orgguidetopharmacology.orgebi.ac.uk The (S) enantiomer of this compound was observed in the co-crystal structure with Pirin, consistent with its higher binding affinity. nih.gov The detailed view of the binding pocket shows the interaction with a metal ion and coordinating residues and water molecules. nih.govacs.org
Role of Pirin in Modulating MRTF-Dependent Signaling
Pirin has been shown to play a role in modulating MRTF-dependent signaling. Genetic approaches, such as Pirin overexpression and knockdown using siRNA, have provided evidence for this connection. Overexpression of Pirin has been shown to induce SRE.L luciferase signal, suggesting that Pirin can enhance MRTF/SRF transcription. acs.org Conversely, knockdown of Pirin reduces MRTF-A driven SRE.L luciferase activity. acs.org These findings indicate that Pirin is involved in the MRTF/SRF dependent pro-fibrotic signaling pathway. nih.govacs.orgplos.org While the exact mechanism by which Pirin modulates MRTF signaling is still being investigated, the identification of Pirin as a direct target of this compound links the compound's inhibitory effects on the Rho/MRTF/SRF pathway to its interaction with Pirin. nih.govacs.org
特性
CAS番号 |
1922098-90-5 |
---|---|
分子式 |
C24H19ClF3N3O2 |
分子量 |
473.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-5,5-difluoro-1-(3-fluoro-5-pyridin-4-ylbenzoyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H19ClF3N3O2/c25-19-1-3-21(4-2-19)30-22(32)18-12-24(27,28)14-31(13-18)23(33)17-9-16(10-20(26)11-17)15-5-7-29-8-6-15/h1-11,18H,12-14H2,(H,30,32) |
InChIキー |
BEDJWRJGMARXLZ-UHFFFAOYSA-N |
SMILES |
O=C(C1CN(C(C2=CC(F)=CC(C3=CC=NC=C3)=C2)=O)CC(F)(F)C1)NC4=CC=C(Cl)C=C4 |
正規SMILES |
C1C(CN(CC1(F)F)C(=O)C2=CC(=CC(=C2)C3=CC=NC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CCG-257081; CCG 257081; CCG257081; |
製品の起源 |
United States |
Molecular Mechanism of Action of Ccg-257081
Stereospecificity in Pirin Binding and Cellular Activity of CCG-257081 Enantiomers
This compound is a chiral compound with two stereoisomers, the (S) and (R) enantiomers researchgate.netbiorxiv.org. Investigations into the biological activity of these enantiomers have revealed stereospecific effects biorxiv.orgfrontiersin.org.
Studies have demonstrated that the S enantiomer of this compound exhibits better binding to pirin in biochemical assays compared to the R enantiomer nih.govbiorxiv.org. This stereospecific binding was also observed in a crystal structure of pirin incubated with racemic this compound, where the S enantiomer was found to be bound nih.gov.
The stereospecificity extends to cellular activity. The S enantiomer has been shown to be more potent in inhibiting Rho-dependent transcriptional signaling mediated by the pro-fibrotic cytokine TGFβ biorxiv.org. This was assessed by measuring the inhibition of TGFβ-mediated activation of ACTA2 gene expression in fibroblasts, a direct target of MRTF/SRF regulation nih.gov.
Furthermore, in studies evaluating the prevention of vemurafenib (Vem) resistance development in melanoma cells, both this compound enantiomers suppressed the development of resistant colonies, but the S isomer was more potent, with an IC50 of 1 μM nih.govresearchgate.netsciprofiles.com.
Data on the differential activity of the enantiomers in specific assays are summarized in the table below:
Enantiomer | Pirin Binding Affinity | Inhibition of TGFβ-mediated ACTA2 expression | Prevention of Vem Resistance (IC50) |
(S)-CCG-257081 | Higher nih.govbiorxiv.org | More Potent nih.govbiorxiv.org | 1 μM nih.govresearchgate.netsciprofiles.com |
(R)-CCG-257081 | Lower nih.govbiorxiv.org | Less Potent nih.govbiorxiv.org | Less potent than S isomer nih.govresearchgate.netsciprofiles.com |
These findings indicate that the S enantiomer of this compound is primarily responsible for the observed potency in pirin binding and subsequent cellular activities related to MRTF/SRF pathway inhibition and prevention of drug resistance biorxiv.org.
Pre-clinical Investigations in Fibrotic Disease Models
Attenuation of Lung Fibrosis by CCG-257081
Studies have evaluated the effectiveness of this compound in preventing and reducing lung fibrosis in experimental models. nih.govpatsnap.comresearchgate.net
Studies in Bleomycin-Induced Murine Models
The ability of this compound to prevent inflammation and fibrosis has been tested in a murine model of bleomycin-induced lung fibrosis. nih.govpatsnap.comresearchgate.net In these studies, animals were administered intraperitoneal bleomycin for four weeks and concurrently treated with this compound at various doses (10, 30, and 100 mg/kg orally), a clinical anti-fibrotic (nintedanib), or the standard of care (prednisolone). nih.govpatsnap.comresearchgate.net Mice treated with 100 mg/kg this compound exhibited weight gain compared to vehicle-treated control mice, whereas those receiving nintedanib and prednisolone experienced significant weight loss. nih.govpatsnap.comresearchgate.net Measures of tissue fibrosis, including pulmonary collagen content and histopathology, were used to assess the effects of the treatments. nih.govpatsnap.comresearchgate.net Hydroxyproline content and histological findings in the tissue of animals treated with 100 mg/kg this compound were not significantly different from naive tissue, suggesting successful prevention of fibrosis. nih.govpatsnap.com
Modulation of Myofibroblast Differentiation and Extracellular Matrix Remodeling
The MRTF/SRF transcription pathway is considered a potential therapeutic target in fibrosis because it is essential for myofibroblast differentiation, a key characteristic of the disease. nih.govresearchgate.net Myofibroblasts are responsible for excessive extracellular matrix (ECM) deposition. dupuytrens.org In human lung fibroblasts, this compound, an inhibitor of the MRTF/SRF pathway, effectively reduced the mRNA levels of downstream genes such as smooth muscle actin and connective tissue growth factor. nih.govresearchgate.netresearchgate.net The IC50 values for this reduction were reported as 4 μM for smooth muscle actin and 15 μM for connective tissue growth factor. nih.govresearchgate.netresearchgate.net In vitro studies have shown that inhibition of MRTF-A via this compound reduced pro-fibrotic gene expression, the percentage of α-smooth muscle actin (α-SMA)-positive fibroblasts, and cell contractility. patsnap.comnih.gov
Impact on Inflammatory Markers and Fibrotic Gene Expression
Table 1: Histopathology Scores in Bleomycin-Induced Murine Lung Fibrosis Model
Group | Inflammation Score (Trend) | AT2 Hyperplasia Score (Trend) | Fibrosis Score (Trend) |
Bleomycin + Vehicle | Higher | Higher | Higher |
This compound (10 mg/kg) | Lower trend | Lower trend | Lower trend |
This compound (30 mg/kg) | Lower trend | Lower trend | Lower trend |
This compound (100 mg/kg) | Lower trend | Lower trend | Lower trend |
Nintedanib (30 mg/kg) | - | - | Comparable to this compound |
Prednisolone | - | - | Marked increases |
No Bleomycin (Naive) | Lowest | Lowest | Lowest |
Note: Scores represent a trend towards lower severity with increasing this compound concentration compared to vehicle. Severity scores range from 0 (no significant findings) to 5 (severe). researchgate.net
Table 2: Effect of this compound on Gene Expression in Human Lung Fibroblasts
Gene | IC50 (μM) | Effect on mRNA Levels |
Smooth Muscle Actin | 4 | Decreased |
Connective Tissue Growth Factor | 15 | Decreased |
Data derived from in vitro studies in human lung fibroblasts. nih.govresearchgate.netresearchgate.net
Efficacy in Dermal Fibrosis Models
This compound has also demonstrated effectiveness in preclinical models of dermal fibrosis. nih.govacs.orgbiorxiv.org
Prevention of Bleomycin-Induced Skin Fibrosis
A recently developed analog, this compound, has been shown to be effective in the prevention of bleomycin-induced dermal fibrosis. nih.govacs.orgbiorxiv.org In a bleomycin-induced skin fibrosis prevention model in mice, this compound was tested. nih.govbiorxiv.org Fibrosis was induced with daily bleomycin injections. nih.govbiorxiv.org Treatment with this compound significantly reduced skin thickening and total collagen content in this model. nih.gov
Research on Vocal Fold Scarring
Research has also investigated the potential of this compound in alleviating vocal fold scarring. patsnap.comnih.gov Vocal fold scarring involves the transition of vocal fold fibroblasts to contractile myofibroblasts, characterized by significant ECM secretion and stress fiber formation. nih.gov In a murine model of vocal fold scarring, inhibition of MRTF-A via this compound reduced the severity of scarring. patsnap.comnih.gov This was evidenced by reduced epithelial thickening, decreased glycosaminoglycan content, and reduced collagen deposition. patsnap.comnih.gov Inhibition of MRTF-A also led to decreased expression of ACTA2 (which encodes α-SMA). patsnap.comnih.gov These findings suggest that the MRTF-A/SRF pathway regulates vocal fold myofibroblast activation and that inhibiting MRTF-A has a protective effect against vocal fold scarring in mice. patsnap.comnih.gov
Table 3: Effects of MRTF-A Inhibition (via this compound) in Murine Vocal Fold Scarring Model
Measure | Effect Observed |
Vocal Fold Scarring Severity | Reduced |
Epithelial Thickening | Reduced |
Glycosaminoglycan Content | Decreased |
Collagen Deposition | Reduced |
ACTA2 Expression | Decreased |
Data derived from studies in a murine model of vocal fold scarring. patsnap.comnih.gov
Inhibition of Vocal Fold Myofibroblast Activation
Research suggests that the MRTF-A/SRF pathway plays a regulatory role in vocal fold myofibroblast activation. Inhibition of MRTF-A by this compound has shown a protective effect against vocal fold scarring in murine models. chemrxiv.org Both transforming growth factor (TGF)-β1 and extracellular matrix (ECM) stiffening are known to induce the nuclear translocation of MRTF-A and SRF during vocal fold myofibroblast activation. chemrxiv.orginvivochem.cn this compound has been shown to reduce the percentage of α-smooth muscle actin (α-SMA)-positive fibroblasts in vitro, a marker indicative of myofibroblast differentiation. chemrxiv.orginvivochem.cn
Reduction of Pro-Fibrotic Gene Expression and Contractility in vitro
Inhibition of MRTF-A via this compound has been demonstrated to reduce pro-fibrotic gene expression and cell contractility in vitro. chemrxiv.orginvivochem.cn Specifically, this compound effectively decreased mRNA levels of downstream genes critical for fibrosis, such as smooth muscle actin (encoded by ACTA2) and connective tissue growth factor (CTGF), in human lung fibroblasts. researchgate.netnih.govwikipedia.org
Gene Target | IC50 (μM) | Cell Type | Source |
Smooth Muscle Actin (ACTA2) | 4 | Human Lung Fibroblasts | researchgate.netnih.govwikipedia.org |
Connective Tissue Growth Factor (CTGF) | 15 | Human Lung Fibroblasts | researchgate.netnih.govwikipedia.org |
In addition to reducing gene expression, this compound treatment also led to a decrease in cell contractility in vitro. chemrxiv.orginvivochem.cn Studies using human primary dermal fibroblasts activated with TGF-β have shown that this compound significantly reduced TGF-β-induced ACTA2 expression. researchgate.netnih.gov
Investigations in Other Fibrotic Contexts
Beyond vocal fold scarring, this compound has been investigated in other fibrotic conditions, including scleroderma and in the context of cellular responses to matrix stiffness, further highlighting its broad potential as an anti-fibrotic agent.
Modulation of Macrophage Phenotype in Scleroderma Models
In the context of scleroderma, where the microenvironment's increased stiffness can activate pro-fibrotic pathways, this compound has shown effects on macrophage behavior. jkchemical.comambeed.com Studies using macrophages from scleroderma patients and healthy controls cultured on substrates mimicking tissue stiffness have investigated the impact of this compound. jkchemical.comambeed.com The Rho/MRTF-A inhibitor, this compound, strongly inhibited the secretion of multiple factors, including inflammatory cytokines, pro-fibrotic factors, and regulatory factors from macrophages. jkchemical.comambeed.com While polarization markers like CD206 and CD86 did not significantly change with this compound treatment, there was a significant increase in MerTK, a marker associated with efferocytosis, suggesting a potential shift towards a resolving phenotype in activated macrophages. jkchemical.comambeed.com Experiments in human macrophages support the potential of inhibiting the MRTF-A mechanosensing pathway.
Cellular Response to Matrix Stiffening
Biophysical cues, such as matrix stiffening, are known to induce fibroblast-to-myofibroblast transition and activate pathways like MRTF-A/SRF. chemrxiv.orginvivochem.cn The increased mechanical stiffness in fibrotic tissues is a significant clinical feature and contributes to disabling symptoms in diseases like scleroderma. The mechanotransduction involved in the cellular response to stiff matrices involves the activation and nuclear translocation of MRTF-A and SRF. chemrxiv.orginvivochem.cn this compound, by inhibiting the Rho/MRTF/SRF pathway, interferes with the cellular response to these stiffness-induced signals. In scleroderma macrophages, while matrix stiffness itself did not greatly alter morphology or polarization markers CD86 and CD206, transfer to stiff matrices enhanced the secretion of certain cytokines by control macrophages, and this secretion was inhibited by this compound. jkchemical.comambeed.com This indicates that this compound can modulate cellular responses to mechanical cues present in the fibrotic microenvironment.
This compound is a small molecule inhibitor primarily investigated for its effects on the Rho/MRTF/SRF signaling pathway. Pre-clinical research has explored its potential in oncology models, particularly concerning overcoming drug resistance and modulating cell fate processes like apoptosis and cell cycle progression.
Pre-clinical Research in Oncology Models
Modulation of the Tumor Microenvironment and Immune Responses
Research indicates that CCG-257081 can impact the tumor microenvironment and enhance anti-tumor immune responses, particularly in melanoma models.
Enhancement of Anti-PD1 Immunotherapy Efficacy in Melanoma
Studies using murine models of vemurafenib-resistant melanoma have shown that this compound, when combined with anti-PD1 immune therapy, leads to reduced tumor growth and increased survival. researchgate.netnih.gov This suggests that inhibiting the Rho/MRTF pathway with this compound can improve the response to PD1/PDL1 blockade in vivo. researchgate.netbiorxiv.org this compound is proposed as an anti-resistance and immune therapy-enhancing agent in melanoma. researchgate.netnih.gov
Impact on Immune Cell Infiltration (e.g., CD8+ T cells, B cells, Macrophages)
Co-treatment with anti-PD1 and this compound has been shown to increase the infiltration of CD8⁺ T cells and B cells into the tumor microenvironment in murine melanoma models. researchgate.netnih.gov Furthermore, this combination treatment reduced the number of tumor-associated macrophages. researchgate.netnih.gov
Data on immune cell infiltration in melanoma models treated with anti-PD1 and this compound:
Treatment Group | CD8⁺ T Cell Infiltration | B Cell Infiltration | Tumor-Associated Macrophages |
Anti-PD1 + Vehicle | Baseline | Baseline | Baseline |
This compound + Vehicle | Baseline | Baseline | Baseline |
Anti-PD1 + this compound | Increased | Increased | Reduced |
Note: Baseline refers to levels observed in control groups. Data is based on findings in murine melanoma models. researchgate.netnih.gov
Regulation of Immune Checkpoint Protein Expression (e.g., PDL1)
This compound has been observed to reduce the expression of PDL1 in BRAFi-resistant melanoma cells. researchgate.netnih.gov It also decreased surface PDL1 levels on both BRAFi-sensitive and -resistant melanoma cells. researchgate.netnih.gov This suggests a mechanism by which this compound may enhance the effectiveness of immune checkpoint blockade. nih.govbiorxiv.org
Induction of Quiescence in Diverse Cancer Types
This compound has demonstrated the ability to induce a quiescent state in various cancer cell types by targeting the MRTF/SRF pathway. nih.govnih.gov
Studies in Ovarian, Breast, Lung, Colon, and Pancreatic Cancer Cell Lines
This compound treatment has been shown to induce quiescence in a range of cancer types, including ovarian, breast, lung, colon, and pancreatic cancer cells. nih.govnih.govresearchgate.netresearchgate.net Studies involving this compound-treated cells have revealed impacts on gene expression profiles consistent with the induction of a quiescent state. nih.gov For instance, validation studies across ovarian, lung, and breast cancer cell lines treated with this compound showed similar regulation of a conserved quiescent cell core signature, including genes like SERINC1, WIPI1, CCNF, CCNB1, and CCNA2. biorxiv.org
Potential as a Quiescence Maintenance Therapeutic Strategy
The ability of this compound to induce quiescence suggests its potential as a quiescence maintenance therapeutic strategy. nih.govnih.gov By forcing cancer cells into a quiescent state, which are typically refractory to standard chemotherapies targeting proliferating cells, this compound may help control recurrent disease by targeting residual chemoresistant cells. nih.govnih.gov In ovarian cancer xenograft models, treatment with this compound was associated with prolonged restriction in tumor growth and increased survival, suggesting its potential in maintaining a quiescent state in vivo. nih.govbiorxiv.org
Structure-activity Relationship Sar and Analogs of Ccg-257081
Comparative Analysis with Related CCG Compounds (CCG-1423, CCG-203971, CCG-222740, CCG-232601, CCG-258531)
The CCG series of compounds represents a chemical evolution targeting the MRTF/SRF pathway. The initial screening hit, CCG-1423 , was the first small molecule inhibitor identified for this pathway and demonstrated antimigratory and antiproliferative effects. nih.govacs.org However, it contained a labile and potentially reactive N-alkoxybenzamide group. acs.orgresearchgate.net
Subsequent SAR studies led to second-generation nipecotic acid derivatives, including CCG-203971 , where this reactive functionality was removed, resulting in improved in vivo tolerability. acs.orgresearchgate.net Further enhancements to the series yielded CCG-222740 and CCG-232601 , which showed efficacy in preventing fibrosis in preclinical models. nih.govacs.org
CCG-257081 emerged from recent optimization efforts focused on enhancing metabolic stability and pharmacokinetic properties. nih.govresearchgate.netbiorxiv.org Its development signifies a refinement of the chemical scaffold to produce a more drug-like molecule. nih.gov
In contrast, CCG-258531 serves as a key comparative analog because it is structurally related but nearly inactive in cell-based assays that measure MRTF/SRF-mediated gene transcription. nih.govacs.orgbiorxiv.org Biophysical studies confirm this lack of activity; while CCG-222740 and this compound bind directly to the molecular target Pirin, CCG-258531 shows minimal binding. nih.govacs.org This makes it an effective negative control in experiments, helping to validate that the observed biological effects of the active compounds are due to their engagement with Pirin. nih.gov
The binding affinity and cellular potency of these key analogs highlight the structure-activity relationship. Isothermal titration calorimetry (ITC) and cell-based luciferase assays demonstrate clear differences in their ability to bind Pirin and inhibit pathway signaling.
Compound | Binding Affinity to Pirin (KD) | Potency in Gα12 SRE.L Luciferase Assay | Key Structural/Functional Note |
---|---|---|---|
CCG-222740 | 4.3 μM nih.govacs.org | Potent Inhibitor nih.govacs.org | Predecessor to this compound; used for target identification. researchgate.net |
This compound | 8.5 μM nih.govacs.org | Potent Inhibitor nih.govacs.org | Optimized for improved pharmacokinetic properties. nih.govbiorxiv.org |
CCG-258531 | Minimal Binding / Unreliable Fit nih.govacs.org | Nearly Inactive nih.govacs.org | Structurally related inactive analog used as a negative control. nih.gov |
Design and Optimization Strategies Leading to this compound
The design of this compound was part of a goal-oriented optimization strategy that began with the lead compound CCG-1423. nih.gov The primary objective was to develop inhibitors of the Rho/MKL1/SRF-mediated gene transcription pathway with improved pharmacological profiles suitable for in vivo studies. nih.gov
The initial optimization that led from CCG-1423 to analogs like CCG-203971 focused on removing the chemically reactive N-alkoxybenzamide functionality to enhance tolerability. acs.orgresearchgate.net Further work on the scaffold, including a survey of aromatic substitutions, aimed to improve physicochemical properties and reduce acute cytotoxicity while maintaining or improving potency against cancer cell migration. nih.gov This led to the identification of CCG-203971, which was well-tolerated in mice. nih.gov
The subsequent development leading to CCG-222740 and ultimately This compound was driven by a need for enhanced metabolic stability and better pharmacokinetic properties. nih.govresearchgate.netbiorxiv.org This later stage of optimization successfully yielded this compound, a compound that retains potent biological activity while being more suitable for preclinical efficacy models. nih.gov
The optimization efforts culminated in this compound having an improved pharmacological profile compared to its predecessors. nih.govresearchgate.netbiorxiv.org Specifically, it was designed for better metabolic stability, a critical factor for maintaining effective concentrations in vivo. nih.govbiorxiv.org
This improved profile was demonstrated by its efficacy in a bleomycin-induced skin fibrosis prevention model in mice, where it significantly reduced skin thickness. nih.gov Furthermore, research into the stereoisomers of this compound revealed that the S-enantiomer has a higher binding affinity for Pirin (IC50 of 8 μM) compared to the R-enantiomer (IC50 > 10 μM). nih.gov This stereospecificity is consistent with co-crystallization data and translates to greater potency in inhibiting TGFβ-induced profibrotic gene expression. nih.gov
Insights from Co-crystallization Studies of CCG Series Compounds with Pirin
The identification of Pirin as the molecular target of the CCG compound series was validated through biophysical techniques, most notably X-ray crystallography. acs.orgresearchgate.net High-resolution co-crystal structures of Pirin in complex with both CCG-222740 and this compound were solved, providing detailed insights into the molecular interactions. nih.govacs.org
These studies revealed that the compounds bind in a pocket of the Pirin protein. nih.gov The interaction is primarily mediated by hydrogen bonds with water molecules that are themselves ligated to the central iron ion within Pirin; there are no direct contacts between the compound and the iron itself. nih.govacs.org The crystal structure confirmed that it is the (S)-enantiomer of this compound that binds to Pirin. nih.gov
A comparison of the compound-bound Pirin structures with existing structures of Pirin showed a high degree of similarity. The root-mean-square deviation (RMSD) between this compound-bound Pirin and the inactive Fe²⁺ bound form is just 0.251 Å. nih.govacs.org These crystallographic findings provide a definitive structural basis for the inhibitory action of the CCG series on Pirin, confirming it as a direct molecular target. nih.govacs.org
Complex | PDB Code | Resolution |
---|---|---|
Pirin with CCG-222740 | 6N0J nih.govacs.org | 1.7 Å nih.gov |
Pirin with this compound | 6N0K nih.govacs.org | 1.5 Å nih.gov |
Methodological Approaches and Research Techniques
In Vitro Cellular Assays for Pathway Activity and Functional Outcomes
A range of in vitro assays have been employed to characterize the effects of CCG-257081 at the cellular level. These assays have provided valuable insights into its impact on specific signaling pathways, cell viability, gene expression, and cytoskeletal structure.
Serum Response Element (SRE)-Luciferase Reporter Assays
Serum Response Element (SRE)-luciferase reporter assays are a key tool for assessing the activity of the MRTF/SRF signaling pathway. nih.gov This assay was instrumental in the initial discovery of the chemical series to which this compound belongs. nih.gov The principle of this assay involves transfecting cells, such as HEK293T cells, with a luciferase reporter gene under the control of an SRE. nih.govbiorxiv.org The SRE contains binding sites for the SRF transcription factor, and its activity is dependent on the co-activator MRTF. biorxiv.orgnih.gov
To stimulate the pathway for inhibitor testing, cells are often co-transfected with a constitutively active form of Gα12, which activates Rho GTPases and subsequently the MRTF/SRF-mediated transcription. nih.govnih.govacs.org The activity of the pathway is then quantified by measuring the luminescence produced by the luciferase enzyme. nih.govbpsbioscience.com A reduction in luciferase activity in the presence of this compound indicates its inhibitory effect on the pathway.
Studies have shown that this compound and its analogs potently inhibit Gα12/Rho/MRTF-mediated SRE-luciferase activity. nih.govacs.org For instance, this compound demonstrated a significant inhibitory effect in this assay, which correlated with its binding affinity to its molecular target, pirin. nih.govacs.org The stereoisomers of this compound have also been evaluated using this assay, with the (S) enantiomer showing greater potency in inhibiting Rho-dependent transcriptional signaling. frontiersin.org
Table 1: Inhibition of SRE-Luciferase Activity by this compound and Related Compounds
Compound | Assay System | Key Finding | Reference |
This compound | Gα12-induced SRE-luciferase in HEK293T cells | Potent inhibitor of MRTF/SRF-mediated transcription. | nih.govacs.org |
CCG-222740 | Gα12-induced SRE-luciferase in HEK293T cells | Potent inhibitor of MRTF/SRF-mediated transcription. | nih.govacs.org |
CCG-258531 | Gα12-induced SRE-luciferase in HEK293T cells | Nearly inactive in the assay. | nih.govacs.org |
(S) this compound | TGFβ-stimulated ACTA2 expression | More potent inhibitor than the (R) enantiomer. | frontiersin.org |
Assays for Cell Viability, Proliferation, and Colony Formation
The impact of this compound on fundamental cellular processes such as viability, proliferation, and the ability to form colonies has been assessed using various standard laboratory techniques. These assays are crucial for understanding the compound's potential as an anti-cancer and anti-fibrotic agent.
Cell Viability and Proliferation Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo are commonly used to measure cell viability and proliferation. mdpi.come-crt.org These assays quantify the metabolic activity of cells, which is proportional to the number of viable cells. Studies have shown that this compound can reduce the viability of various cancer cell lines, including melanoma and prostate cancer cells. mdpi.comnih.gov In some instances, it has been shown to work synergistically with other therapeutic agents. nih.gov For example, in vemurafenib-resistant melanoma cells, this compound was found to inhibit the growth of both sensitive and resistant cell lines. nih.govfrontiersin.org
Colony Formation Assays: The colony formation assay, also known as a clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony. creative-bioarray.com This assay is particularly useful for evaluating the long-term effects of a compound on cell survival and reproductive integrity. creative-bioarray.com In the context of this compound, this assay has been used to demonstrate its ability to prevent the development of drug-resistant colonies in melanoma cells treated with vemurafenib. nih.govmdpi.com Co-treatment with this compound sharply diminished the emergence of resistant colonies, with the (S) enantiomer being more potent. nih.govmdpi.com
Table 2: Effects of this compound on Cell Viability, Proliferation, and Colony Formation
Cell Line | Assay | Treatment | Key Finding | Reference |
YUMM1.7 & YUMMER (mouse melanoma) | Colony Formation | Vemurafenib + this compound | Co-treatment eliminated the development of resistant colonies. | mdpi.com |
YUMMER_P (mouse melanoma) | Colony Formation | Vemurafenib + this compound enantiomers | Both enantiomers significantly reduced resistant colony formation; (S) enantiomer was more potent. | nih.gov |
LNCaP (prostate cancer) | Cell Viability | This compound + Enzalutamide | Synergistic effect in reducing cell viability in the parental cell line. | nih.gov |
YUMMER_R (melanoma tumors) | Proliferation (Ki-67 staining) | This compound | Reduced cell proliferation in vivo. | frontiersin.org |
Gene Expression Analysis (Quantitative PCR, RNA Sequencing)
Gene expression analysis techniques are fundamental to understanding the molecular mechanisms through which this compound exerts its effects. numberanalytics.com These methods allow for the quantification of messenger RNA (mRNA) levels of specific genes, providing insights into how the compound modulates cellular function. numberanalytics.comthermofisher.cn
Quantitative Polymerase Chain Reaction (qPCR): qPCR is a targeted approach used to measure the expression of a small number of genes with high sensitivity and specificity. numberanalytics.comnumberanalytics.com This technique has been extensively used to validate the effects of this compound on the expression of genes known to be regulated by the MRTF/SRF pathway. For example, studies have shown that this compound effectively decreases the mRNA levels of pro-fibrotic and cytoskeletal genes such as alpha-smooth muscle actin (ACTA2) and connective tissue growth factor (CTGF) in human lung fibroblasts and primary dermal fibroblasts. acs.orgpatsnap.comnih.gov The IC50 values for the reduction of ACTA2 and CTGF mRNA in human lung fibroblasts were determined to be 4 µM and 15 µM, respectively. patsnap.comnih.govresearchgate.net
RNA Sequencing (RNA-seq): RNA-seq is a high-throughput method that allows for the comprehensive and unbiased analysis of the entire transcriptome. numberanalytics.comnumberanalytics.comqiagen.com This powerful technique provides a global view of the changes in gene expression induced by this compound. In studies on cancer cells, RNA sequencing revealed that this compound treatment leads to significant changes in gene expression profiles. nih.gov For instance, in ovarian cancer cells, RNA-seq analysis following this compound treatment showed a greater number of upregulated genes compared to downregulated genes, with pathways related to cell cycle arrest and quiescence being affected. nih.gov
Table 3: Modulation of Gene Expression by this compound
Cell Type | Analysis Method | Target Genes | Key Finding | Reference |
Human Lung Fibroblasts | qPCR | ACTA2, CTGF | Decreased mRNA levels with IC50s of 4 µM and 15 µM, respectively. | patsnap.comnih.govresearchgate.net |
Human Primary Dermal Fibroblasts | qPCR | ACTA2, CTGF | Significantly reduced TGF-β-induced expression. | acs.org |
Vemurafenib-resistant YUMM cells | qPCR | Acta2, Ctgf, Cyr61 | Increased mRNA levels of these MRTF target genes were observed in resistant cells. | mdpi.com |
Ovarian Cancer Cell Lines | RNA-seq | Global transcriptome | Induced changes in gene expression associated with quiescence. | nih.gov |
Cytoskeletal Reorganization Assays (e.g., Actin Stress Fibers)
The Rho/MRTF/SRF pathway is a master regulator of the actin cytoskeleton. mdpi.comresearchgate.net Therefore, assays that visualize and quantify changes in cytoskeletal organization, particularly actin stress fibers, are crucial for evaluating the activity of inhibitors like this compound.
Actin stress fibers are contractile bundles of actin filaments that play a key role in cell adhesion, migration, and mechanotransduction. nih.gov Their formation is highly dependent on Rho activity. To assess the effect of this compound on the cytoskeleton, cells are typically cultured on a suitable substrate, treated with the compound, and then fixed and stained for F-actin using fluorescently labeled phalloidin. The cells are then imaged using fluorescence microscopy.
Studies in vemurafenib-resistant mouse melanoma cell lines (YUMM1.7_R and YUMMER_R), which exhibit enhanced activation of the Rho/MRTF pathway, have shown an increase in actin stress fibers compared to their parental counterparts. mdpi.com Treatment with this compound significantly reduced the presence of these actin stress fibers in the resistant cells, demonstrating the compound's ability to interfere with this key downstream effect of the pathway. mdpi.com
Table 4: Effect of this compound on Actin Stress Fibers
Cell Line | Treatment | Observation | Reference |
YUMM1.7_R and YUMMER_R (mouse melanoma) | 10 µM this compound for 24h | Significant reduction in actin stress fibers. | mdpi.com |
YUMM1.7_P (parental mouse melanoma) | 10 µM this compound for 24h | Significant reduction in actin stress fibers. | mdpi.com |
YUMMER_P (parental mouse melanoma) | 10 µM this compound for 24h | No significant reduction in actin stress fibers. | mdpi.com |
In Vivo Pre-clinical Animal Models
To evaluate the therapeutic potential of this compound in a more complex biological system, researchers have utilized pre-clinical animal models, particularly murine models of fibrosis. These in vivo studies are essential for assessing the compound's efficacy, and pharmacokinetics in a living organism.
Murine Models of Fibrosis
Fibrosis is a pathological condition characterized by the excessive deposition of extracellular matrix components, leading to tissue scarring and organ dysfunction. The Rho/MRTF/SRF pathway is a known driver of fibrosis, making it a key target for anti-fibrotic therapies.
Bleomycin-Induced Fibrosis: A widely used and well-characterized model of fibrosis involves the administration of the chemotherapeutic agent bleomycin to mice. Bleomycin can induce fibrosis in various organs, including the skin and lungs, mimicking aspects of human fibrotic diseases. nih.gov
In a model of bleomycin-induced skin fibrosis, mice were treated with this compound. The results showed that the compound significantly reduced skin thickening and total collagen content, as visualized by Masson's trichrome staining. nih.govacs.org
Vocal Fold Scarring Model: this compound has also been evaluated in a murine model of vocal fold scarring. Inhibition of the MRTF-A/SRF pathway by this compound was found to reduce the severity of vocal fold scarring. This was evidenced by reduced epithelial thickening, decreased glycosaminoglycan content, and lower collagen deposition. patsnap.com
Melanoma Models: In addition to fibrosis models, this compound has been tested in murine models of melanoma. In a model of vemurafenib-resistant melanoma, combination therapy with this compound and an anti-PD1 antibody significantly reduced tumor growth and increased survival. biorxiv.org Furthermore, in vivo treatment of resistant melanoma tumors with this compound led to reduced cell proliferation and increased apoptosis. frontiersin.org
Table 5: Efficacy of this compound in Murine Models of Disease
Model | Key Findings | Reference |
Bleomycin-induced skin fibrosis | Significantly reduced skin thickening and total collagen content. | nih.govacs.org |
Bleomycin-induced lung fibrosis | Prevented inflammation and fibrosis; comparable to nintedanib. Decreased PAI-1 levels. | patsnap.comnih.govresearchgate.net |
Vocal fold scarring | Reduced scarring severity, epithelial thickening, and collagen deposition. | patsnap.com |
Vemurafenib-resistant melanoma | Combination with anti-PD1 therapy reduced tumor growth and increased survival. | biorxiv.org |
Vemurafenib-resistant melanoma tumors | Reduced cell proliferation and induced apoptosis. | frontiersin.org |
Biophysical and Structural Biology Techniques
Biophysical and structural biology techniques have been pivotal in identifying and validating the molecular target of this compound and understanding the specifics of their interaction.
Isothermal Titration Calorimetry (ITC) has been a key technique for quantifying the binding affinity of this compound to its target protein, pirin. nih.govacs.orgbiorxiv.org ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters such as the binding constant (KD), enthalpy (ΔH), and entropy (ΔS). cureffi.orgmalvernpanalytical.com
In studies with this compound, purified recombinant pirin was used in ITC experiments. nih.govbiorxiv.org The results demonstrated that this compound binds to pirin with a dissociation constant (K D) of 8.5 μM. nih.govbiorxiv.orgresearchgate.net The isotherm generated by ITC showed a significant enthalpy change upon the binding of this compound to pirin, indicative of a direct interaction. nih.govacs.orgbiorxiv.org In contrast, a structurally related but inactive compound, CCG-258531, showed a much smaller enthalpy change and did not provide a reliable fit for binding analysis, further validating the specificity of the interaction between this compound and pirin. nih.govacs.orgbiorxiv.org
Compound | Binding Target | Dissociation Constant (KD) |
---|---|---|
This compound | Pirin | 8.5 μM |
CCG-222740 | Pirin | 4.3 μM |
CCG-258531 | Pirin | No reliable fit |
X-ray crystallography has provided atomic-level insights into the interaction between this compound and its molecular target, pirin. nih.govacs.orgbiorxiv.org This technique allows for the determination of the three-dimensional structure of a protein-ligand complex, revealing the precise binding mode and the key interactions involved. numberanalytics.comnih.gov
A high-resolution X-ray co-crystal structure of pirin in complex with this compound was solved at 1.5 Å resolution. nih.govacs.orgbiorxiv.org The structure revealed that the 4-chloroaniline moiety of this compound projects deep into a hydrophobic pocket of pirin, while the furan/pyridine rings are exposed to the solvent. nih.govacs.orgbiorxiv.org The S enantiomer of this compound was identified in the co-crystal structure with pirin. nih.govbiorxiv.org Notably, there are no direct contacts between the compound and the iron ion within pirin; instead, the interaction is primarily mediated by hydrogen bonds with water molecules that are ligated to the iron. nih.govacs.orgbiorxiv.org
Complex | Resolution | PDB Code |
---|---|---|
Pirin-CCG-257081 | 1.5 Å | 6N0K |
Pirin-CCG-222740 | 1.7 Å | 6N0J |
Fluorescence polarization (FP) assays have been utilized to assess the binding of this compound to its target, pirin, in a competitive format. nih.gov This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. biorxiv.org
In the case of this compound, a fluorescence polarization competition assay was used to determine the binding affinity of its stereoisomers to pirin. nih.gov The assay showed that the (S)-enantiomer of this compound has a higher affinity for pirin, with an IC₅₀ of 8 μM, compared to the (R)-enantiomer, which had an IC₅₀ greater than 10 μM. nih.gov These findings are consistent with the X-ray crystallography data, which also identified the (S)-enantiomer in the pirin-bound structure. nih.govbiorxiv.org
X-ray Crystallography for Ligand-Protein Complexes
Genetic Modulations for Target Validation (e.g., siRNA-mediated Knockdown)
Genetic modulation techniques, particularly siRNA-mediated knockdown, have been crucial for validating pirin as the functional target of this compound. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net By reducing the expression of a specific gene, researchers can determine if the effects of a compound are dependent on that gene product.
To confirm the role of pirin in the signaling pathway affected by this compound, siRNA was used to reduce pirin expression in human primary dermal fibroblasts. nih.govbiorxiv.org Knockdown of pirin led to a significant decrease in the TGF-β-induced expression of profibrotic genes such as ACTA2 (the gene for α-smooth muscle actin) and CTGF. nih.govacs.org This effect mimicked the action of this compound, providing strong evidence that the compound exerts its effects through the inhibition of pirin. nih.gov In other studies, siRNA knockdown of SRF and MRTF-A was used to investigate the link between the MRTF/SRF pathway and the effects of this compound on cancer cell quiescence. nih.gov
Histopathological and Immunological Analyses of Tissue Samples
Histopathological and immunological analyses of tissue samples from in vivo studies have provided critical information on the cellular and tissue-level effects of this compound.
Histopathological Analysis: In the bleomycin-induced skin fibrosis model, tissue sections were analyzed using Masson's trichrome staining to assess collagen deposition. nih.govacs.orgbiorxiv.org Treatment with this compound significantly reduced both skin thickening and total collagen content. nih.govbiorxiv.org In a model of bleomycin-induced lung fibrosis, histopathology was used to measure the prevention of fibrosis. dntb.gov.uaresearchgate.netbiorxiv.org
Immunological Analysis: In the context of melanoma, immunohistochemistry was performed on tumor tissues from syngeneic mouse models. nih.govbiorxiv.orgresearchgate.net In vemurafenib-resistant melanoma tumors, tissues from mice treated with this compound showed reduced staining for the proliferation marker Ki-67 and increased staining for cleaved caspase-3, indicating decreased proliferation and increased apoptosis. nih.gov Furthermore, in a study combining this compound with an anti-PD1 antibody, analysis of the tumor microenvironment revealed an increased infiltration of CD8+ T cells and B cells, along with a reduction in tumor-associated macrophages, suggesting an enhanced anti-tumor immune response. biorxiv.orgresearchgate.netresearchgate.net
This compound is a small molecule inhibitor that targets the Rho/MRTF/SRF pathway, primarily by binding to the protein Pirin. smolecule.comtargetmol.com This pathway is crucial for various cellular processes, including gene expression related to fibrosis and tumor progression. smolecule.com this compound has demonstrated efficacy in preclinical models of fibrosis and cancer, particularly in preventing bleomycin-induced fibrosis and enhancing the effectiveness of existing cancer therapies by overcoming drug resistance. smolecule.compatsnap.com Research indicates that this compound's actions are linked to its ability to inhibit MRTF/SRF-mediated gene transcription and its direct binding to Pirin. nih.govnih.govacs.org
The following sections outline future research directions and unexplored avenues for this compound.
Future Research Directions and Unexplored Avenues
Deeper Elucidation of Pirin's Role in Cellular Pathways Beyond MRTF/SRF
While Pirin has been identified as a molecular target of CCG-257081 and shown to modulate MRTF/SRF-dependent signaling, its broader functions in mammalian cells remain relatively poorly understood. nih.govacs.orgbiorxiv.orgfrontiersin.org Pirin is a non-heme iron binding protein implicated in various processes, including potential roles in cancer and inflammatory processes. biorxiv.orgresearchgate.net Historically, Pirin was proposed as a redox-sensitive regulator and co-activator of the p65 subunit of NF-κB, although recent studies have failed to confirm a direct binding or regulatory effect on TNFα-activated p65-regulated gene transcription. biorxiv.orgresearchgate.net Pirin has also been modeled to interact with other master regulators of inflammation and pathways, such as BCL3, NFKBIA, NFIX, and SMAD9. biorxiv.org Furthermore, a cellular role for Pirin has been suggested in autophagy-induced ferroptosis, where it may protect against DNA damage. biorxiv.org
Future research should aim to fully characterize Pirin's interactions with these and other potential binding partners beyond the MRTF/SRF pathway. Investigations utilizing advanced proteomic techniques, genetic knockdown or overexpression studies, and detailed biochemical analyses are needed to map the complete network of Pirin-involved pathways. Understanding these additional roles of Pirin is crucial to fully comprehend the multifaceted effects of this compound and to identify potential off-target effects or novel therapeutic applications mediated through these alternative pathways. It is also important to clarify whether Pirin's biological effects, and consequently some of this compound's actions, are solely mediated through effects on Rho/MRTF or involve these other mechanisms. frontiersin.orgresearchgate.net
Investigation of Combinatorial Therapeutic Strategies in Pre-clinical Models
Pre-clinical studies have shown promising results when this compound is combined with existing therapies, particularly in the context of overcoming drug resistance in cancer. For instance, this compound has been shown to enhance the sensitivity of cancer cells to treatments like vemurafenib by inhibiting pathways associated with drug resistance. smolecule.com Co-treatment with this compound has also been observed to eliminate the development of resistant colonies in melanoma models and restore sensitivity to BRAF inhibitors. nih.govfrontiersin.orgnih.govmdpi.com Furthermore, combining this compound with anti-PD1 immune therapy reduced tumor growth and increased survival in murine melanoma models, suggesting a role in enhancing immune responses. biorxiv.org
Future research should extensively explore combinatorial strategies involving this compound in various pre-clinical models. This includes combining this compound with different classes of targeted therapies, chemotherapies, and immunotherapies across a wider range of cancer types. Studies should focus on elucidating the synergistic mechanisms of these combinations, evaluating their efficacy in diverse resistance settings, and assessing their impact on the tumor microenvironment and immune cell infiltration. biorxiv.org Investigating the optimal dosing and scheduling for these combinations in pre-clinical models is also a critical step before potential translation to clinical studies.
Exploration of this compound's Efficacy in Additional Disease Contexts
While this compound has shown efficacy in models of fibrosis and cancer, the involvement of the Rho/MRTF/SRF pathway and Pirin in other pathological conditions suggests potential therapeutic applications in broader disease contexts. smolecule.comtargetmol.com The Rho/MRTF/SRF pathway is involved in processes such as cell migration, proliferation, and differentiation, which are dysregulated in numerous diseases. nih.govfrontiersin.org Pirin's proposed roles in inflammation and other pathways also hint at potential relevance in inflammatory or autoimmune disorders. biorxiv.orgresearchgate.net
Future research should investigate the therapeutic potential of this compound in disease models beyond fibrosis and the currently studied cancers. This could include exploring its efficacy in other fibrotic conditions affecting different organs, cardiovascular diseases where MRTF/SRF signaling has implications, or inflammatory diseases where Pirin might play a role. smolecule.com Studies should focus on establishing the rationale for using this compound in these new contexts by demonstrating the involvement of the Rho/MRTF/SRF pathway or Pirin in the disease pathology and then evaluating the compound's effectiveness in relevant pre-clinical models.
Advanced Mechanistic Studies on Quiescence Induction and Reversal
Recent research highlights this compound's ability to induce a quiescent state in various cancer cell types, including ovarian, breast, lung, colon, and pancreatic cancers. nih.govresearchgate.netresearchgate.netnih.gov This induction of quiescence is linked to this compound acting through p27, a cell cycle inhibitor. nih.govresearchgate.net Quiescent cancer cells are often refractory to standard chemotherapies and are associated with tumor recurrence. nih.govresearchgate.netmdpi.com
Future mechanistic studies should delve deeper into the precise molecular mechanisms by which this compound induces and potentially maintains quiescence. This involves detailed investigations into the upstream signals and downstream effectors of the Pirin/MRTF/SRF pathway that govern cell cycle exit and entry into quiescence. Understanding the interplay between this compound, Pirin, MRTF/SRF, p27, and other cell cycle regulators is crucial. nih.govresearchgate.net Furthermore, research should explore the reversibility of this quiescent state induced by this compound and the factors that trigger re-entry into the cell cycle. mdpi.com Gaining a comprehensive understanding of these mechanisms could reveal strategies to either maintain cancer cells in a perpetually quiescent, non-proliferative state or to specifically target and eliminate quiescent cells, potentially overcoming a major mechanism of chemoresistance and preventing relapse. mdpi.com Studies could also investigate if this compound affects the heterogeneity of the quiescent state. mdpi.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。